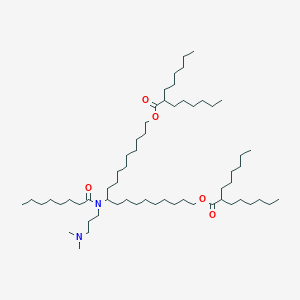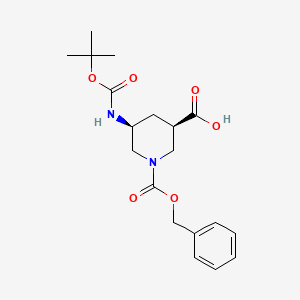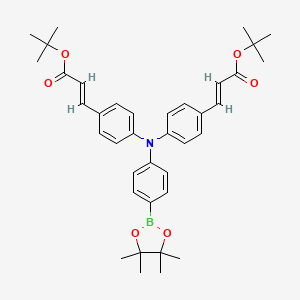
10-(N-(3-(Dimethylamino)propyl)octanamido)nonadecane-1,19-diyl bis(2-hexyloctanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(N-(3-(Dimethylamino)propyl)octanamido)nonadecane-1,19-diyl bis(2-hexyloctanoate) is a complex organic compound known for its applications in the field of lipid-based drug delivery systems. This compound is often used in the formulation of lipid nanoparticles (LNPs) for the delivery of mRNA and siRNA in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(N-(3-(Dimethylamino)propyl)octanamido)nonadecane-1,19-diyl bis(2-hexyloctanoate) involves multiple steps, starting with the preparation of the core nonadecanedioic acidThe final step involves esterification with 2-hexyloctanoate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in liquid form and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
10-(N-(3-(Dimethylamino)propyl)octanamido)nonadecane-1,19-diyl bis(2-hexyloctanoate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
10-(N-(3-(Dimethylamino)propyl)octanamido)nonadecane-1,19-diyl bis(2-hexyloctanoate) has several scientific research applications:
Chemistry: Used in the study of lipid-based drug delivery systems.
Biology: Employed in the delivery of genetic material such as mRNA and siRNA.
Medicine: Utilized in the development of vaccines and gene therapy.
Industry: Applied in the formulation of various pharmaceutical products
Mechanism of Action
The compound functions as an ionizable cationic lipid, which means it can carry a positive charge under certain conditions. This property allows it to form stable complexes with negatively charged molecules like mRNA and siRNA. These complexes can then be encapsulated in lipid nanoparticles, which facilitate the delivery of the genetic material into cells. The activation of the innate immune response and the subsequent biological effects are mediated through the interaction with specific molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,19-Bis(2-butyloctyl) 10-[3-(dimethylamino)propylamino]nonadecanedioate
- Nonadecanedioic acid, 10-[3-(dimethylamino)propylamino]-, 1,19-bis(2-butyloctyl) ester
Uniqueness
Compared to similar compounds, 10-(N-(3-(Dimethylamino)propyl)octanamido)nonadecane-1,19-diyl bis(2-hexyloctanoate) offers unique advantages in terms of its ionizable cationic properties, which enhance its ability to form stable complexes with genetic material. This makes it particularly effective in the delivery of mRNA and siRNA for therapeutic applications .
Properties
Molecular Formula |
C60H118N2O5 |
|---|---|
Molecular Weight |
947.6 g/mol |
IUPAC Name |
[10-[3-(dimethylamino)propyl-octanoylamino]-19-(2-hexyloctanoyloxy)nonadecyl] 2-hexyloctanoate |
InChI |
InChI=1S/C60H118N2O5/c1-8-13-18-29-40-50-58(63)62(52-43-51-61(6)7)57(48-38-30-25-23-27-32-41-53-66-59(64)55(44-34-19-14-9-2)45-35-20-15-10-3)49-39-31-26-24-28-33-42-54-67-60(65)56(46-36-21-16-11-4)47-37-22-17-12-5/h55-57H,8-54H2,1-7H3 |
InChI Key |
BYKJGCADQDXAOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)N(CCCN(C)C)C(CCCCCCCCCOC(=O)C(CCCCCC)CCCCCC)CCCCCCCCCOC(=O)C(CCCCCC)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[(4-Hydroxy-6-methylpyridin-3-yl)oxy]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B13350860.png)



![6-(3-Ethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350887.png)

![2-chloro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B13350901.png)

